Butyl Itraconazole

描述

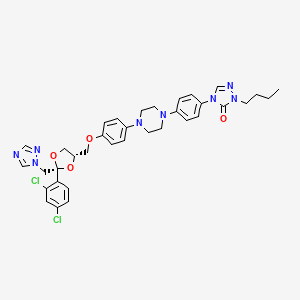

Butyl Itraconazole, also known as Itraconazole Butyl Analog, is a chemical compound with the molecular formula C35H38Cl2N8O4 and a molecular weight of 705.6 g/mol . It is an impurity associated with the antifungal drug itraconazole, which is used to treat various fungal infections by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of itraconazole impurity F involves complex synthetic routes. One method includes dissolving a mixture of itraconazole and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization to separate out composite particles .

Industrial Production Methods

Industrial production methods for itraconazole impurity F are not extensively documented. the general approach involves the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) to isolate and purify the compound from bulk drug products .

化学反应分析

Types of Reactions

Butyl Itraconazole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, methanol, and tetrabutylammonium hydrogen sulfate buffer. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various metabolites and degradation products of itraconazole, such as hydroxy-itraconazole .

科学研究应用

Antifungal Applications

Broad-Spectrum Antifungal Activity

Butyl Itraconazole retains the antifungal properties of its parent compound, making it effective against a range of fungal infections. It is particularly noted for its efficacy against:

- Aspergillus spp.

- Candida spp.

- Histoplasma capsulatum

- Blastomyces dermatitidis

These infections are critical in immunocompromised populations, where effective antifungal therapy is essential to prevent morbidity and mortality .

Clinical Efficacy

Clinical studies have demonstrated significant success rates for this compound in treating various fungal infections. For instance, in a study involving patients with onychomycosis, a 61% mycological cure rate was observed after treatment with Itraconazole . This suggests that this compound may exhibit similar or enhanced efficacy.

Non-Fungal Medical Applications

Cancer Treatment Potential

Beyond its antifungal uses, this compound has been investigated for its anticancer properties. Research indicates that it inhibits the Hedgehog signaling pathway, which is implicated in several cancers, including basal cell carcinoma and medulloblastoma. In clinical trials, patients treated with Itraconazole showed significant reductions in tumor proliferation markers .

Case Study: Basal Cell Carcinoma

In a phase II trial involving 29 patients with advanced basal cell carcinoma, treatment with Itraconazole resulted in a 45% reduction in cell proliferation and a notable decrease in Hedgehog pathway activity . These findings support the potential of this compound as a therapeutic option for malignancies resistant to conventional treatments.

Pharmacological Mechanisms

Mechanism of Action

this compound functions primarily by inhibiting ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity. Additionally, its ability to modulate the Hedgehog signaling pathway offers a dual mechanism of action that may be beneficial in treating both fungal infections and certain cancers .

Research and Development

Analog Development

Research into analogs of this compound has focused on enhancing its potency and selectivity against specific biological targets. Studies have shown that modifications to the side chains can significantly increase antiangiogenic activity and inhibit endothelial cell proliferation . This line of research could lead to more effective formulations for both antifungal and anticancer therapies.

Potential Future Applications

Prophylactic Use in Immunocompromised Patients

Given its broad-spectrum activity and favorable safety profile, this compound could be considered for prophylactic use in high-risk populations such as organ transplant recipients or patients undergoing chemotherapy. Its ability to prevent systemic fungal infections could reduce the incidence of opportunistic infections in these vulnerable groups .

Summary Table: Applications of this compound

| Application Area | Specific Uses | Clinical Evidence |

|---|---|---|

| Antifungal | Treatment of aspergillosis, candidiasis | High success rates (e.g., 61% cure rate) |

| Cancer Treatment | Basal cell carcinoma | Significant tumor reduction observed |

| Research & Development | Analog development for potency | Enhanced antiangiogenic activity noted |

| Prophylactic Use | Immunocompromised patients | Potential for reducing infection incidence |

作用机制

The mechanism of action of itraconazole impurity F is similar to that of itraconazole. It acts by inhibiting the fungal cytochrome P-450 dependent enzyme lanosterol 14-α-demethylase. This inhibition blocks the conversion of lanosterol to ergosterol, disrupting fungal cell membrane synthesis and leading to cell death .

相似化合物的比较

Similar Compounds

Hydroxy-itraconazole: A metabolite of itraconazole with similar antifungal properties.

Itraconazole EP Impurity A: Another impurity associated with itraconazole, with a different molecular structure.

Itraconazole EP Impurity C: Another related impurity with distinct chemical properties.

Uniqueness

Butyl Itraconazole is unique due to its specific molecular structure and the role it plays in the quality control of itraconazole drug products. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product .

生物活性

Butyl Itraconazole is a derivative of the well-known antifungal agent Itraconazole, which has been extensively studied for its biological activities beyond antifungal effects. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Overview of Itraconazole and Its Derivatives

Itraconazole is primarily recognized for its antifungal properties, acting by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. However, recent studies have uncovered additional biological activities, including antiangiogenic effects and inhibition of the Hedgehog (Hh) signaling pathway, which are crucial in cancer biology .

Biological Mechanisms

1. Antiangiogenic Activity

- Itraconazole has been shown to inhibit endothelial cell proliferation and disrupt vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation. This disruption is linked to its antiangiogenic properties, making it a candidate for cancer treatment where angiogenesis is a key factor .

2. Hedgehog Pathway Inhibition

- The Hedgehog signaling pathway plays a significant role in various cancers. This compound has demonstrated the ability to inhibit this pathway, leading to reduced proliferation of medulloblastoma cells. This was assessed through Gli1 transcription levels, which serve as a marker for Hh pathway activation .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Itraconazole analogs, including this compound, has revealed that modifications to the sec-butyl side chain can enhance biological activity. A study synthesized 25 analogs and assessed their potency in inhibiting endothelial cell proliferation and Hh signaling . Key findings include:

| Compound | Antiangiogenic Activity | Hh Pathway Inhibition |

|---|---|---|

| Itraconazole | Moderate | Moderate |

| This compound | High | High |

| Other Analogues | Variable | Variable |

Case Studies and Clinical Applications

1. Cancer Treatment

- A phase II clinical trial indicated that high-dose Itraconazole (600 mg/day) resulted in significant prostate-specific antigen (PSA) responses in men with advanced prostate cancer . The study highlighted that this compound could potentially offer similar benefits due to its enhanced potency.

2. Antiviral Activity

- Recent studies have suggested that structural features of Itraconazole are important for its antiviral activity against various viruses. The sec-butyl chain is critical for this activity, indicating potential therapeutic applications beyond antifungal use .

Research Findings

A detailed investigation into the pharmacokinetics and bioavailability of this compound has shown improvements over conventional formulations. For instance, a novel formulation known as Super Bioavailable Itraconazole (SUBA™ ITZ) demonstrates higher bioavailability and lower interindividual variability compared to traditional formulations .

| Parameter | Conventional Itraconazole | Super Bioavailable Itraconazole |

|---|---|---|

| Bioavailability | 55% | Higher than conventional |

| Absorption Site | Stomach | Small Intestine |

| Inter-subject Variability | High | Lower by 21% |

属性

IUPAC Name |

2-butyl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-2-3-14-45-34(46)44(25-40-45)29-7-5-27(6-8-29)41-15-17-42(18-16-41)28-9-11-30(12-10-28)47-20-31-21-48-35(49-31,22-43-24-38-23-39-43)32-13-4-26(36)19-33(32)37/h4-13,19,23-25,31H,2-3,14-18,20-22H2,1H3/t31-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRHZFCRISNCIN-ZJJOJAIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89848-51-1 | |

| Record name | 89848-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。